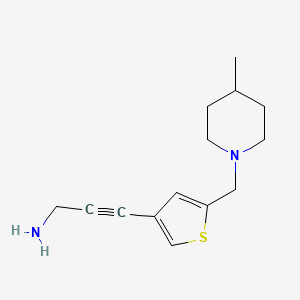

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine

Description

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is a synthetic compound that belongs to the class of heterocyclic compounds containing a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Properties

Molecular Formula |

C14H20N2S |

|---|---|

Molecular Weight |

248.39 g/mol |

IUPAC Name |

3-[5-[(4-methylpiperidin-1-yl)methyl]thiophen-3-yl]prop-2-yn-1-amine |

InChI |

InChI=1S/C14H20N2S/c1-12-4-7-16(8-5-12)10-14-9-13(11-17-14)3-2-6-15/h9,11-12H,4-8,10,15H2,1H3 |

InChI Key |

XXVHWAXWKOXCKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=CS2)C#CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where 4-methylpiperidine reacts with a suitable leaving group on the thiophene ring.

Attachment of the Propargylamine Group: The final step involves the addition of the propargylamine group through a Sonogashira coupling reaction, which typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alkenes and alkanes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors

Mechanism of Action

The mechanism of action of 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.

Dorzolamide: A thiophene-containing drug used to treat glaucoma.

Uniqueness

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine, often referred to as a derivative of propargylamine, has garnered attention due to its potential biological activities. This compound is characterized by a thiophene moiety and a piperidine group, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a thiophene ring connected to a propynyl amine, which is further substituted with a piperidine ring. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of propargylamines may exhibit anticancer properties. The compound's ability to inhibit certain enzymes involved in cell proliferation could make it a candidate for cancer therapy.

- Neuroprotective Effects : The piperidine moiety is associated with neuroprotective activities, potentially offering benefits in treating neurodegenerative diseases. Compounds with similar structures have shown efficacy in enhancing cognitive function and protecting neurons from apoptosis.

- Antimicrobial Properties : Some studies have indicated that compounds containing thiophene rings possess antimicrobial activity. This property may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Research Findings and Case Studies

A review of current literature reveals several studies focused on the biological activities of related compounds:

The mechanisms underlying the biological activities of 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine are still under investigation but may include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and neurodegeneration.

- Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.